4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline
Overview
Description
Trifluoromethyl anilines are a class of compounds that have widespread use in chemical species . They are often used in the functionalization of alkenes .
Synthesis Analysis
The synthesis of similar compounds often involves the trifluoromethylarylation of alkenes using anilines . This process doesn’t require additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis
The molecular structure of these compounds typically involves a trifluoromethyl group (CF3) attached to an aniline (C6H5NH2) group .Chemical Reactions Analysis
The key to the reactivity of these compounds is the trifluoromethyl group. The trifluoromethyl group can be activated and used in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 4-(Trifluoromethoxy)aniline has a boiling point of 73-75 °C at 10 mmHg and a density of 1.32 g/mL at 20 °C .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study focused on the degradation processes of nitisinone, highlighting the use of LC-MS/MS in determining the stability of compounds under various conditions. While nitisinone differs structurally from 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline, the methodology applied for stability and degradation product identification could be relevant for similar compounds (Barchańska et al., 2019).
Chemical Fixation of CO2 with Aniline Derivatives
Research on the preparation of benzene-fused azole compounds from aniline derivatives and CO2 underlines the significance of aniline derivatives in synthesizing value-added chemicals. This indicates potential applications of similar compounds in organic synthesis and environmental chemistry (Vessally et al., 2017).
Synthesis and Biological Properties of 2-(Azolyl)anilines
A review summarizing the synthesis and biological activities of 2-(azolyl)anilines suggests that compounds with aniline as part of their structure can have significant biological relevance, including potential medicinal applications (Antypenko et al., 2017).
Ionic Liquids with Diverse Solutes
The study of ionic liquids and their phase behavior with various solutes, including aniline, provides insights into the solubility and application potential of aniline derivatives in separation processes and solvent applications (Visak et al., 2014).
Mechanism of Action
Target of Action
It is known that anilines, a class of compounds to which this molecule belongs, are widely used in chemical species due to their high reactivity .
Mode of Action
It is known that anilines can undergo a variety of transformations due to their high and unselective reactivity .
Biochemical Pathways
The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-7-10(5-6-12(11)17)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQDCUMTKHETM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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